R547

Description

RG-547 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

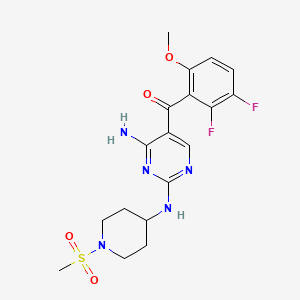

a cyclin-dependent kinase inhibitor with antineoplastic activity; structure in first source

Properties

IUPAC Name |

[4-amino-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrimidin-5-yl]-(2,3-difluoro-6-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F2N5O4S/c1-29-13-4-3-12(19)15(20)14(13)16(26)11-9-22-18(24-17(11)21)23-10-5-7-25(8-6-10)30(2,27)28/h3-4,9-10H,5-8H2,1-2H3,(H3,21,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNJNYBQQYBCLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)F)C(=O)C2=CN=C(N=C2N)NC3CCN(CC3)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F2N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30225143 | |

| Record name | RO-4584820 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741713-40-6 | |

| Record name | RO-4584820 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0741713406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RO-4584820 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08094 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RO-4584820 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R-547 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T61871RKRI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

R547: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

R547 is a potent, selective, and orally bioavailable diaminopyrimidine compound that functions as an ATP-competitive inhibitor of cyclin-dependent kinases (CDKs).[1][2] CDKs are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, and their aberrant activity is a hallmark of many cancers. This compound exhibits potent inhibitory activity against key cell cycle CDKs, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanism of Action: Inhibition of Cyclin-Dependent Kinases

This compound exerts its anti-cancer effects by primarily targeting CDK1/cyclin B, CDK2/cyclin E, and CDK4/cyclin D1 complexes.[1] These complexes are critical for the progression of the cell cycle through the G1/S and G2/M checkpoints. By competitively binding to the ATP-binding pocket of these CDKs, this compound prevents the phosphorylation of their key substrates, thereby halting the cell cycle.

The high selectivity of this compound for CDKs over other kinases is a key attribute, minimizing off-target effects. This selectivity has been demonstrated in broad kinase screening panels.

Quantitative Data: Kinase Inhibition Profile

The inhibitory activity of this compound against a panel of kinases is summarized in the table below, highlighting its potent and selective nature.

| Kinase Target | Ki (nM) |

| CDK1/cyclin B | 2 |

| CDK2/cyclin E | 3 |

| CDK4/cyclin D1 | 1 |

| GSK3α | 46 |

| CDK7/cyclin H | 171 |

| GSK3β | 260 |

| >120 other kinases | >5000 |

Data compiled from multiple sources.[1]

Downstream Cellular Effects

The inhibition of CDK1, CDK2, and CDK4 by this compound triggers a cascade of downstream events within cancer cells, ultimately leading to cytostatic and cytotoxic effects.

Inhibition of Retinoblastoma (Rb) Protein Phosphorylation

A primary substrate of the CDK4/6-cyclin D complex is the retinoblastoma tumor suppressor protein (Rb). In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing the expression of genes required for S-phase entry. This compound, by inhibiting CDK4/6, prevents the hyperphosphorylation of Rb. This maintains Rb in its active, growth-suppressive state, leading to a G1 cell cycle arrest.

Signaling Pathway: this compound-Mediated Inhibition of the CDK4/6-Rb-E2F Axis

Caption: this compound inhibits CDK4/6, preventing Rb phosphorylation and subsequent cell cycle progression.

Cell Cycle Arrest at G1 and G2 Phases

The inhibition of both CDK4/6 and CDK2 by this compound leads to a robust cell cycle arrest at the G1/S transition. Furthermore, the inhibition of CDK1, the primary driver of the G2/M transition, results in an additional cell cycle block at the G2 phase. This dual blockade at two critical checkpoints ensures a comprehensive halt to cell proliferation.

Induction of Apoptosis

Prolonged cell cycle arrest induced by this compound can trigger programmed cell death, or apoptosis. The precise mechanisms by which this compound induces apoptosis are not fully elucidated but are thought to be a consequence of the sustained cell cycle checkpoint activation. Evidence for apoptosis induction includes the detection of cleaved caspase-3 and PARP, as well as an increase in the sub-G1 population in cell cycle analysis.

In Vitro Anti-proliferative Activity

This compound has demonstrated potent anti-proliferative activity across a broad range of human cancer cell lines, irrespective of their tissue of origin or the status of common tumor suppressor genes like p53 and Rb.

Quantitative Data: IC50 Values in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines are presented below.

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colon Carcinoma | 0.08 |

| A549 | Lung Carcinoma | 0.25 |

| MDA-MB-231 | Breast Cancer | 0.30 |

| PC-3 | Prostate Cancer | 0.45 |

| U87-MG | Glioblastoma | 0.55 |

| Various others | - | ≤ 0.60 |

IC50 values are approximate and can vary between studies.[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

CDK Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against specific CDK/cyclin complexes.

Materials:

-

Recombinant human CDK1/cyclin B, CDK2/cyclin E, CDK4/cyclin D1

-

Histone H1 (for CDK1/2) or a retinoblastoma (Rb) fragment (for CDK4) as substrate

-

[γ-32P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

This compound (or other test compounds)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the kinase reaction buffer.

-

In a microcentrifuge tube, combine the kinase, substrate, and this compound dilution.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-32P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition at each this compound concentration and determine the IC50 value.

Experimental Workflow: CDK Kinase Inhibition Assay

Caption: Workflow for determining the in vitro inhibitory activity of this compound against CDKs.

Cell Viability Assay (MTT Assay)

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

This compound (or other test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blotting for Phospho-Rb

Objective: To determine the effect of this compound on the phosphorylation of the retinoblastoma protein.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Rb (specific for CDK phosphorylation sites, e.g., Ser780, Ser807/811), anti-total Rb, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with various concentrations of this compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-Rb.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip and re-probe the membrane with antibodies against total Rb and a loading control to ensure equal protein loading.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell lines

-

This compound

-

Propidium Iodide (PI) staining solution

-

RNase A

-

Flow cytometer

Procedure:

-

Treat cells with this compound for a specified time.

-

Harvest the cells and fix them in cold 70% ethanol.

-

Wash the fixed cells and resuspend them in PI staining solution containing RNase A.

-

Incubate the cells in the dark to allow for DNA staining.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a potent and selective inhibitor of key cell cycle CDKs, demonstrating significant anti-proliferative and pro-apoptotic activity in a wide range of cancer cell lines. Its mechanism of action, centered on the inhibition of Rb phosphorylation and subsequent cell cycle arrest at the G1 and G2 phases, provides a strong rationale for its development as a cancer therapeutic. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working on CDK inhibitors and cell cycle-targeted cancer therapies. Further investigation into the clinical efficacy and safety of this compound is warranted.

References

R547: A Comprehensive Technical Guide to a Potent Cyclin-Dependent Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

R547 is a potent, selective, and orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs), key regulators of the cell cycle.[1][2][3] Its ability to target multiple CDKs involved in cell cycle progression has positioned it as a compound of significant interest in oncology research. This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and experimental protocols related to this compound, intended to serve as a comprehensive resource for researchers in drug discovery and development.

Chemical Structure and Properties

This compound, chemically known as --INVALID-LINK--methanone, is a diaminopyrimidine derivative.[1] The molecule was developed by Hoffmann-La Roche and is also referred to as RO-4584820.[2]

Chemical Structure

IUPAC Name: [4-amino-2-[[1-(methylsulfonyl)piperidin-4-yl]amino]pyrimidin-5-yl]-(2,3-difluoro-6-methoxyphenyl)methanone

Chemical Formula: C18H21F2N5O4S

Molecular Weight: 441.45 g/mol

CAS Number: 741713-40-6

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 441.45 | [4] |

| Formula | C18H21F2N5O4S | [4] |

| Solubility | Soluble to 100 mM in DMSO | [4] |

| Purity | ≥98% | [4] |

| Storage | Store at +4°C | [4] |

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor of several cyclin-dependent kinases, with high potency against CDK1, CDK2, and CDK4.[2][3] These kinases, in complex with their cyclin partners, are crucial for the regulation of cell cycle progression. By inhibiting these kinases, this compound blocks the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb).[5]

The phosphorylation of Rb by CDK4/6 and subsequently by CDK2 is a critical step for the G1-S phase transition. Phosphorylated Rb releases the transcription factor E2F, allowing for the expression of genes necessary for DNA replication and cell cycle progression. This compound's inhibition of CDKs prevents Rb phosphorylation, leading to cell cycle arrest at the G1 and G2 phases and, in many cancer cell lines, the induction of apoptosis.[5]

Biological Activity and Therapeutic Potential

This compound exhibits potent inhibitory activity against a panel of cancer cell lines, irrespective of their p53 or multidrug resistance status.[2][5] Its broad activity profile suggests its potential as a therapeutic agent for a variety of solid tumors.

Enzymatic Inhibition

| Target | Ki (nM) | Reference |

| CDK1/cyclin B | 2 | [6] |

| CDK2/cyclin E | 3 | [6] |

| CDK4/cyclin D1 | 1 | [6] |

| GSK3α | 46 | [6] |

| CDK7/cyclin H | 171 | [6] |

| GSK3β | 260 | [6] |

Cellular Activity

A study of this compound's effect on various human tumor cell lines demonstrated broad anti-proliferative activity.

| Cell Line | Tumor Type | IC50 (µM) | Reference |

| HCT116 | Colon | 0.08 | [1] |

| A549 | Lung | <0.60 | [5] |

| MDA-MB-231 | Breast | <0.60 | [5] |

| PC-3 | Prostate | <0.60 | [5] |

| SK-MEL-28 | Melanoma | <0.60 | [5] |

In Vivo Efficacy

In preclinical xenograft models, this compound has demonstrated significant tumor growth inhibition when administered orally.[1][2] For instance, in an HCT116 human colorectal tumor xenograft model in nude mice, this compound showed up to 95% tumor growth inhibition.[1]

Clinical Development

A Phase I clinical trial (NCT00400296) was conducted to evaluate the safety and pharmacokinetics of this compound in patients with advanced solid tumors.[2][7] The study determined the maximum tolerated dose and recommended dose for further development.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.

Synthesis of this compound

The synthesis of this compound is described by Chu et al. in the Journal of Medicinal Chemistry (2006), 49(22), 6549-6560.[1] The key steps involve the construction of the diaminopyrimidine core followed by coupling with the piperidine and the difluoro-methoxyphenyl moieties. A detailed, step-by-step protocol can be found in the supporting information of the aforementioned publication.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory potency (Ki) of this compound against specific CDK/cyclin complexes.

Materials:

-

Recombinant human CDK/cyclin enzymes (e.g., CDK1/cyclin B, CDK2/cyclin E, CDK4/cyclin D1)

-

Substrate peptide (e.g., histone H1 for CDK1/2, Rb C-terminal fragment for CDK4)

-

[γ-32P]ATP

-

This compound stock solution (in DMSO)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a microplate, combine the CDK/cyclin enzyme, substrate peptide, and this compound dilution (or DMSO for control).

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-32P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the Ki value using appropriate software.

Cell Proliferation (MTT) Assay

Objective: To determine the anti-proliferative activity (IC50) of this compound in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HCT116, A549)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound (or DMSO for control) and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each this compound concentration relative to the control and determine the IC50 value.

Western Blot Analysis of Rb Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of Retinoblastoma protein in cells.

Materials:

-

Cancer cell line

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-Rb, anti-total-Rb, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with various concentrations of this compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against phospho-Rb and total Rb. A loading control like β-actin should also be probed.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of phospho-Rb to total Rb.

Conclusion

This compound is a well-characterized, potent inhibitor of cyclin-dependent kinases with demonstrated anti-proliferative activity in a wide range of cancer cell lines and in vivo tumor models. Its mechanism of action, centered on the inhibition of Rb phosphorylation and subsequent cell cycle arrest, makes it a valuable tool for cancer research and a potential candidate for therapeutic development. This technical guide provides a comprehensive overview of its chemical and biological properties, along with detailed experimental protocols to aid researchers in their investigation of this promising anti-cancer agent.

References

- 1. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (this compound), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. rndsystems.com [rndsystems.com]

- 5. In vitro and in vivo activity of this compound: a potent and selective cyclin-dependent kinase inhibitor currently in phase I clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

R547: A Potent and Selective Cyclin-Dependent Kinase Inhibitor

An In-depth Technical Profile for Researchers and Drug Development Professionals

R547 is a potent, orally bioavailable, and selective ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), a family of protein kinases pivotal to the regulation of the cell cycle.[1] Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. This compound, a diaminopyrimidine compound, has demonstrated significant antitumor activity in preclinical models and has been evaluated in Phase I clinical trials.[2][3] This document provides a comprehensive technical overview of the preclinical profile of this compound.

Mechanism of Action

This compound exerts its anti-proliferative effects by selectively targeting and inhibiting the catalytic activity of key CDK complexes, particularly CDK1/cyclin B, CDK2/cyclin E, and CDK4/cyclin D1.[4][5] By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation of their downstream substrates, most notably the retinoblastoma protein (pRb).[1][2] The hypophosphorylated state of pRb prevents the release of the E2F transcription factor, a critical step for the G1-S phase transition, thereby inducing cell cycle arrest at the G1 and G2 phases.[1][2] This cell cycle blockade ultimately leads to the induction of apoptosis in cancer cells.[2]

In Vitro Inhibitory Profile

This compound demonstrates high potency against key cell cycle CDKs with Ki values in the low nanomolar range.[2][4] Its selectivity has been confirmed against a large panel of unrelated kinases, where it showed minimal activity.[2][4]

Table 1: Kinase Inhibitory Potency of this compound

| Kinase/Cyclin Complex | Ki (nM) |

|---|---|

| CDK1/cyclin B | 2 - 3 |

| CDK2/cyclin E | 3 |

| CDK4/cyclin D1 | 1 - 3 |

| CDK7/cyclin H | 171 |

| GSK3α | 46 |

| GSK3β | 260 |

| >120 Unrelated Kinases | >5000 |

Data compiled from multiple sources.[2][4][5][6]

Cellular Activity

In cellular assays, this compound effectively inhibits the proliferation of a broad range of human tumor cell lines with IC50 values generally below 0.60 µM.[2][4] Notably, its antiproliferative activity is independent of the multidrug resistance (MDR) status, p53, or retinoblastoma (pRb) status of the cancer cells.[2][3][4]

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| HCT116 | Colorectal Carcinoma | 0.08 |

| Various | Colon, Lung, Breast, Prostate, Melanoma | ≤ 0.60 |

Data compiled from multiple sources.[2][4][7]

Preclinical In Vivo Efficacy

This compound has shown significant in vivo antitumor activity in various human tumor xenograft models.[2] Efficacious responses were observed with both daily oral and once-weekly intravenous dosing regimens.[2] A key pharmacodynamic marker, the inhibition of pRb phosphorylation, was observed in tumors at effective doses.[2][4] In the HCT116 human colorectal tumor xenograft model, this compound demonstrated up to 95% tumor growth inhibition.[4][7]

Clinical Development

This compound entered Phase I clinical trials to evaluate its safety, pharmacokinetics, and pharmacodynamics in patients with advanced solid tumors.[2][8] While showing some antitumor activity and target engagement, the development of this compound was reportedly terminated, a fate shared by several other early CDK inhibitors due to challenges with their safety and efficacy profiles.[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

Kinase Assays (General Protocol)

The inhibitory activity of this compound against various kinases was likely determined using in vitro kinase assays. A generalized protocol is as follows:

-

Reaction Mixture Preparation: A reaction buffer containing the specific CDK/cyclin complex, a phosphate-donating ATP source (often radiolabeled [γ-³²P]ATP), and a substrate (e.g., histone H1 for CDK1 and CDK2, a fragment of pRb for CDK4) is prepared.

-

Inhibitor Addition: this compound is serially diluted to various concentrations and added to the reaction mixture.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

-

Reaction Termination: The reaction is stopped, typically by adding a solution like phosphoric acid or by spotting the mixture onto phosphocellulose paper.

-

Quantification: The amount of phosphorylated substrate is quantified. For radiolabeled assays, this involves measuring the incorporated radioactivity using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. IC50 or Ki values are then determined by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

The anti-proliferative effects of this compound on tumor cell lines were assessed using the MTT assay.

-

Cell Seeding: Tumor cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow for cell proliferation.

-

MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Formazan Solubilization: After a few hours of incubation, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals produced by viable cells.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. IC50 values are determined from the dose-response curves.

Western Blotting for Phospho-Rb

To confirm the mechanism of action in cells, western blotting is used to detect changes in the phosphorylation status of pRb.

-

Cell Lysis: Tumor cells treated with this compound or a control are harvested and lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated pRb (at specific CDK phosphorylation sites). A separate blot is often run with an antibody for total pRb or a loading control (e.g., β-actin) for normalization.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting light signal is captured using an imaging system.

-

Analysis: The intensity of the bands corresponding to phospho-pRb is quantified and normalized to the loading control to determine the effect of this compound on pRb phosphorylation.

References

- 1. Facebook [cancer.gov]

- 2. In vitro and in vivo activity of this compound: a potent and selective cyclin-dependent kinase inhibitor currently in phase I clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. rndsystems.com [rndsystems.com]

- 7. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (this compound), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Novel treatments in the pipeline for Breast Cancer | DelveInsight [delveinsight.com]

R547: A Potent Cyclin-Dependent Kinase Inhibitor for Cell Cycle Regulation in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs).[1] Deregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cellular proliferation.[1][2] R547 is a potent, ATP-competitive diaminopyrimidine compound identified as a selective inhibitor of key cell cycle CDKs.[1][2] This technical guide provides a comprehensive overview of this compound's mechanism of action, its role in cell cycle regulation, preclinical data, and the methodologies used to characterize its activity. This compound effectively inhibits CDK1, CDK2, and CDK4, leading to cell cycle arrest at the G1 and G2 phases, inhibition of retinoblastoma protein (pRb) phosphorylation, and induction of apoptosis in a broad range of tumor cell lines.[1][3] These characteristics underscore its potential as an antineoplastic agent, which has been explored in Phase I clinical trials.[1][4]

Mechanism of Action and Kinase Selectivity

This compound functions as an ATP-competitive inhibitor, targeting the catalytic subunit of key CDK complexes that govern cell cycle progression.[1][5] Its primary targets are the G1-phase kinases CDK4/cyclin D1 and CDK2/cyclin E, as well as the G2/M-phase kinase CDK1/cyclin B.[5][6] By binding to the ATP pocket of these enzymes, this compound prevents the phosphorylation of their critical substrates, thereby halting the cell's progression through distinct checkpoints.

The selectivity profile of this compound is a key attribute. In cell-free assays, it demonstrates low nanomolar potency against its primary target CDKs while remaining largely inactive against a wide panel of over 120 other kinases, indicating a high degree of specificity.[1][7]

Quantitative Kinase Inhibition Profile

The inhibitory activity of this compound against various kinases has been quantified through in vitro assays, with the data summarized below.

| Target Kinase | Complex | K_i_ (nM) | Reference(s) |

| CDK4 | Cyclin D1 | 1 | [5][7][8] |

| CDK1 | Cyclin B | 2 | [5][7][8] |

| CDK2 | Cyclin E | 3 | [5][7][8] |

| GSK3α | - | 46 | [7] |

| CDK7 | Cyclin H | 171 | [7] |

| GSK3β | - | 260 | [7] |

| Other Kinases | - | >5,000 | [1][7] |

| Table 1: In vitro kinase inhibitory potency (K_i_) of this compound. |

Role in Cell Cycle Regulation

The antitumor activity of this compound is rooted in its ability to impose critical blocks on the cell cycle machinery. By inhibiting CDK4/D1 and CDK2/E, this compound prevents the cell from transitioning from the G1 phase (growth) to the S phase (DNA synthesis).[3][9] Inhibition of CDK1/B further blocks cells from entering mitosis (M phase) from the G2 phase.[1][9] This dual blockade at the G1 and G2 checkpoints is a characteristic feature of this compound's cellular activity.[1]

The Retinoblastoma (Rb) Pathway

A primary downstream effect of this compound-mediated CDK inhibition is the suppression of retinoblastoma protein (pRb) phosphorylation.[1][6] In a normal G1 phase, CDK4/6 and subsequently CDK2 phosphorylate pRb. This hyperphosphorylation causes pRb to release the E2F transcription factor, which then activates the genes necessary for S-phase entry.[6] this compound maintains pRb in its active, hypophosphorylated state, thereby sequestering E2F and preventing the transcription of S-phase genes, leading to G1 arrest.[6] This inhibition of pRb phosphorylation serves as a crucial pharmacodynamic biomarker for assessing this compound activity in both preclinical and clinical settings.[1][5]

In Vitro Cellular Activity

This compound demonstrates potent antiproliferative activity across a wide spectrum of human tumor cell lines, with IC50 values generally at or below 0.60 µM.[1][8] This efficacy is notably independent of the tumor's histological type, p53 status, retinoblastoma (pRb) status, or multidrug resistance (MDR) status, suggesting a broad applicability in cancer therapy.[1][5] In addition to cytostatic effects via cell cycle arrest, this compound also induces apoptosis, or programmed cell death, contributing to its cytotoxic activity.[3][9]

Quantitative Cellular Potency

| Cell Line | Cancer Type | IC | Reference(s) |

| HCT116 | Colorectal Carcinoma | 0.08 | [2][5] |

| Various | Colon, Breast, Lung, etc. | ≤ 0.60 | [1][10] |

| Table 2: In vitro antiproliferative potency (IC |

Experimental Protocols

The characterization of this compound involves a series of standard and specialized assays. The following sections detail the generalized protocols for key experiments.

Preclinical Evaluation Workflow

The preclinical assessment of a CDK inhibitor like this compound follows a logical progression from target engagement to cellular effects and finally to in vivo efficacy.

Cell-Free Kinase Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified CDK/cyclin complexes.

-

Reaction Setup : In a microplate well, combine the purified active enzyme (e.g., CDK4/cyclin D1), a kinase buffer (typically containing MgCl

2, Tris-HCl, and DTT), and varying concentrations of this compound.[4][10] -

Substrate Addition : Add a specific substrate, such as a recombinant retinoblastoma (Rb) protein fragment, to the wells.

-

Initiation : Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system for non-radioactive detection like ADP-Glo).[10]

-

Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-90 minutes) to allow for substrate phosphorylation.[4]

-

Termination : Stop the reaction by adding a quench buffer, typically containing EDTA, which chelates the Mg²⁺ ions necessary for kinase activity.

-

Detection : Quantify the amount of phosphorylated substrate. For radioactive assays, this involves capturing the substrate on a membrane and measuring radioactivity. For ADP-Glo assays, luminescence corresponding to the amount of ADP produced is measured.[3][4]

-

Data Analysis : Plot the percentage of kinase activity against the this compound concentration to calculate the K

ior IC50value.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding : Seed tumor cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with a serial dilution of this compound and include untreated (vehicle) controls. Incubate for a period corresponding to several cell cycles (e.g., 48-72 hours).

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[1][8] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]

-

Solubilization : Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[5][8]

-

Absorbance Reading : Measure the absorbance of the resulting purple solution using a microplate reader, typically at a wavelength of 570 nm.[1][8]

-

Data Analysis : Normalize the absorbance readings to the vehicle control and plot cell viability against this compound concentration to determine the IC

50value.

Cell Cycle Analysis via Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Cell Culture and Treatment : Culture cells to ~70% confluency and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Harvesting : Harvest both adherent and floating cells and wash with cold PBS.

-

Fixation : Fix the cells by resuspending the pellet in ice-cold 70% ethanol, added dropwise while vortexing, to permeabilize the membranes.[11][12] Incubate at 4°C for at least 2 hours.[12]

-

Staining : Wash the fixed cells and resuspend them in a staining solution containing a DNA-intercalating dye, such as Propidium Iodide (PI).[9][13] The solution must also contain RNase to prevent the staining of double-stranded RNA.[11]

-

Data Acquisition : Analyze the stained cells on a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.

-

Data Analysis : Generate a histogram of cell count versus fluorescence intensity. Cells in G0/G1 will have a 2n DNA content, cells in G2/M will have a 4n DNA content, and cells in the S phase will have a DNA content between 2n and 4n. Quantify the percentage of cells in each phase.

Western Blot for Phospho-Retinoblastoma (pRb)

This immunoassay is used to detect the phosphorylation status of the retinoblastoma protein, a key downstream target of this compound.

-

Protein Extraction : Treat cells with this compound, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Quantification : Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE : Separate the protein lysates by molecular weight by running them on a polyacrylamide gel (SDS-PAGE).

-

Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking : Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk in TBST) to prevent non-specific antibody binding.[14]

-

Antibody Incubation : Incubate the membrane with a primary antibody specific to a phosphorylated site on Rb (e.g., Phospho-Rb (Ser807/811)). Also, probe a separate blot or strip and re-probe the same blot with an antibody for total Rb as a loading control.[14]

-

Secondary Antibody and Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis : Compare the intensity of the phospho-Rb band to the total Rb band across different treatment conditions to assess the degree of phosphorylation inhibition.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of CDKs 1, 2, and 4. Its mechanism of action, centered on the direct inhibition of key cell cycle kinases, leads to predictable and measurable downstream effects, including G1/G2 phase arrest, suppression of pRb phosphorylation, and induction of apoptosis. The robust preclinical data, generated using the detailed methodologies described herein, established this compound as a promising candidate for cancer therapy. This guide provides the foundational technical knowledge for researchers and drug developers working with this compound or other agents targeting the core cell cycle machinery.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. promega.com [promega.com]

- 4. frontiersin.org [frontiersin.org]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 9. Flow cytometry with PI staining | Abcam [abcam.com]

- 10. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]

- 11. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 13. cancer.wisc.edu [cancer.wisc.edu]

- 14. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Antitumor Activity of R547: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

R547 is a potent and selective, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs).[1][2] Dysregulation of CDKs is a frequent occurrence in many human cancers, leading to uncontrolled cell proliferation.[1] this compound targets key CDKs involved in cell cycle control, including CDK1, CDK2, and CDK4.[1][2] By inhibiting these kinases, this compound induces cell cycle arrest at the G1 and G2 phases and promotes apoptosis in tumor cells.[1][2] A key mechanism of action is the reduction of phosphorylation of the retinoblastoma (Rb) protein, a critical regulator of the G1/S phase transition.[1] This technical guide provides a comprehensive overview of the preclinical antitumor activity of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Data Presentation

In Vitro Potency and Selectivity

This compound demonstrates potent inhibitory activity against key cell cycle CDKs while showing minimal activity against a wide range of other kinases.

| Target | Ki (nmol/L) |

| CDK1/cyclin B | 1-3 |

| CDK2/cyclin E | 1-3 |

| CDK4/cyclin D1 | 1-3 |

| >120 Unrelated Kinases | >5,000 |

Table 1: In vitro inhibitory activity of this compound against various kinases.[1][2]

In Vitro Antiproliferative Activity

This compound effectively inhibits the proliferation of a broad range of human tumor cell lines, irrespective of their tissue of origin, p53 status, or multidrug resistance status.

| Cell Line | Histologic Type | IC50 (µmol/L) |

| HCT116 | Colon Carcinoma | ≤ 0.60 |

| A549 | Lung Carcinoma | ≤ 0.60 |

| NCI-H460 | Lung Carcinoma | ≤ 0.60 |

| DU 145 | Prostate Carcinoma | ≤ 0.60 |

| PC-3 | Prostate Carcinoma | ≤ 0.60 |

| MDA-MB-231 | Breast Carcinoma | ≤ 0.60 |

| MCF7 | Breast Carcinoma | ≤ 0.60 |

| OVCAR-3 | Ovarian Carcinoma | ≤ 0.60 |

| SK-OV-3 | Ovarian Carcinoma | ≤ 0.60 |

| U251 | Glioblastoma | ≤ 0.60 |

| BxPC-3 | Pancreatic Carcinoma | ≤ 0.60 |

| Capan-1 | Pancreatic Carcinoma | ≤ 0.60 |

| AsPC-1 | Pancreatic Carcinoma | ≤ 0.60 |

| HT-29 | Colon Carcinoma | ≤ 0.60 |

| SW620 | Colon Carcinoma | ≤ 0.60 |

| A498 | Kidney Carcinoma | ≤ 0.60 |

| 786-O | Kidney Carcinoma | ≤ 0.60 |

| U-2 OS | Osteosarcoma | ≤ 0.60 |

| Saos-2 | Osteosarcoma | ≤ 0.60 |

Table 2: In vitro antiproliferative activity of this compound in a panel of human cancer cell lines.[1]

In Vivo Antitumor Efficacy

This compound demonstrates significant tumor growth inhibition (TGI) in various human tumor xenograft models with both oral and intravenous administration.

| Tumor Model | Histologic Type | Dosing Regimen | Tumor Growth Inhibition (%) |

| HCT116 | Colon Carcinoma | 40 mg/kg, oral, daily | 99 |

| NCI-H460 | Lung Carcinoma | 40 mg/kg, oral, daily | 98 |

| A549 | Lung Carcinoma | 40 mg/kg, oral, daily | 79 |

| PC-3 | Prostate Carcinoma | 40 mg/kg, oral, daily | 99 |

| BxPC-3 | Pancreatic Carcinoma | 40 mg/kg, oral, daily | 99 |

| Capan-1 | Pancreatic Carcinoma | 40 mg/kg, oral, daily | 99 |

| HCT116 | Colon Carcinoma | 40 mg/kg, i.v., once weekly | 95 |

| NCI-H460 | Lung Carcinoma | 40 mg/kg, i.v., once weekly | 85 |

| A549 | Lung Carcinoma | 40 mg/kg, i.v., once weekly | 61 |

| PC-3 | Prostate Carcinoma | 40 mg/kg, i.v., once weekly | 80 |

| BxPC-3 | Pancreatic Carcinoma | 40 mg/kg, i.v., once weekly | 81 |

| Capan-1 | Pancreatic Carcinoma | 40 mg/kg, i.v., once weekly | 95 |

Table 3: In vivo antitumor activity of this compound in human tumor xenograft models.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the antiproliferative activity of this compound.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1%.

-

Remove the culture medium from the wells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO-treated) and a blank control (medium only).

-

Incubate the plates for the desired duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time period (e.g., 24 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Rb Phosphorylation

This protocol is used to assess the effect of this compound on the phosphorylation of the retinoblastoma protein.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-phospho-Rb, anti-total-Rb, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with this compound or vehicle (DMSO) as described for cell cycle analysis.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated Rb to total Rb.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in vivo.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human tumor cell line

-

Matrigel (optional)

-

This compound formulation for oral or intravenous administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant a suspension of human tumor cells (often mixed with Matrigel) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control according to the desired dosing schedule (e.g., daily oral gavage or weekly intravenous injection).

-

Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume (Volume = (Length x Width²)/2).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the control group.

-

Optionally, tumors can be excised for pharmacodynamic analysis, such as Western blotting for phospho-Rb.

Visualizations

Caption: this compound inhibits CDKs, preventing Rb phosphorylation and inducing cell cycle arrest and apoptosis.

Caption: In vitro experimental workflow for evaluating this compound's antitumor activity.

Caption: In vivo experimental workflow for assessing this compound's efficacy in xenograft models.

References

R547: A Potent Inhibitor of Retinoblastoma Protein Phosphorylation - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The retinoblastoma protein (pRb) is a critical tumor suppressor that governs the G1-S phase transition of the cell cycle. Its inactivation through phosphorylation by cyclin-dependent kinases (CDKs) is a hallmark of many cancers. R547 is a potent, ATP-competitive small molecule inhibitor of CDKs, demonstrating significant promise in preclinical studies through its targeted inhibition of pRb phosphorylation. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative inhibitory data, and detailed protocols for key experimental assays relevant to its study.

Introduction to Retinoblastoma Protein and the Cell Cycle

The retinoblastoma protein is a key regulator of cell cycle progression.[1] In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, preventing the expression of genes required for DNA synthesis and entry into the S phase. The progression of the cell cycle from G1 to S phase is driven by the sequential activation of CDK4/6-cyclin D and CDK2-cyclin E complexes. These kinases phosphorylate pRb, causing a conformational change that leads to the release of E2F, thereby allowing the transcription of S-phase genes and commitment to cell division.[2] Dysregulation of the CDK-pRb-E2F pathway is a common event in oncology, making it a prime target for therapeutic intervention.[1]

This compound: A Multi-CDK Inhibitor

This compound is a diaminopyrimidine compound that acts as a potent and selective inhibitor of multiple cyclin-dependent kinases.[1][3] By competing with ATP for the kinase binding site, this compound effectively blocks the catalytic activity of these enzymes. Its primary targets are the CDKs responsible for pRb phosphorylation, namely CDK1, CDK2, and CDK4.[1][4]

Mechanism of Action: Inhibition of Retinoblastoma Protein Phosphorylation

The primary mechanism by which this compound exerts its anti-proliferative effects is through the inhibition of CDK-mediated phosphorylation of the retinoblastoma protein.[1][3] By blocking the activity of CDK1, CDK2, and CDK4, this compound prevents the hyperphosphorylation of pRb. This maintains pRb in its active, hypophosphorylated state, where it remains bound to E2F transcription factors. The sequestration of E2F leads to the repression of target genes essential for the G1-S transition, resulting in a G1 and G2 phase cell cycle block and subsequent induction of apoptosis.[1]

Below is a diagram illustrating the signaling pathway of pRb phosphorylation and the point of intervention by this compound.

Quantitative Data on this compound Inhibitory Activity

The potency of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory constants (Ki) against target CDKs and the half-maximal inhibitory concentrations (IC50) for cell proliferation in different cancer cell lines.

| Target | Ki (nM) |

| CDK1/cyclin B | 2 |

| CDK2/cyclin E | 3 |

| CDK4/cyclin D1 | 1 |

| Table 1: In vitro kinase inhibitory activity of this compound against key cell cycle CDKs.[4] |

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colon Carcinoma | < 0.60 |

| A549 | Lung Carcinoma | < 0.60 |

| MDA-MB-231 | Breast Adenocarcinoma | < 0.60 |

| PC-3 | Prostate Adenocarcinoma | < 0.60 |

| U-87 MG | Glioblastoma | < 0.60 |

| Table 2: Anti-proliferative activity of this compound in various human cancer cell lines.[1] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of CDK inhibitors like this compound.

In Vitro CDK Kinase Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of specific CDK/cyclin complexes.

Objective: To determine the Ki of this compound for CDK1/cyclin B, CDK2/cyclin E, and CDK4/cyclin D1.

Materials:

-

Recombinant human CDK/cyclin complexes (e.g., CDK1/cyclin B, CDK2/cyclin E, CDK4/cyclin D1)

-

Histone H1 or a specific peptide substrate

-

This compound (serially diluted)

-

[γ-³²P]ATP or a non-radioactive ATP analog for detection

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)

-

96-well plates

-

Phosphorimager or luminescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 96-well plate, add the kinase, substrate, and diluted this compound.

-

Initiate the reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

-

Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).

-

Spot the reaction mixture onto phosphocellulose paper or use a method to separate the phosphorylated substrate from the unreacted ATP.

-

Quantify the amount of phosphorylated substrate using a phosphorimager or a plate reader for non-radioactive methods.

-

Calculate the percentage of inhibition for each this compound concentration and determine the Ki value using appropriate enzyme kinetics software.

References

- 1. In vitro and in vivo activity of this compound: a potent and selective cyclin-dependent kinase inhibitor currently in phase I clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Understanding Retinoblastoma Post-Translational Regulation for the Design of Targeted Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

R547 Diaminopyrimidine Compound Class: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the R547 Diaminopyrimidine Compound Class for Researchers, Scientists, and Drug Development Professionals.

The this compound diaminopyrimidine compound class represents a significant advancement in the field of oncology, specifically in the development of targeted cancer therapies. This compound, a prominent member of this class, is a potent and selective, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[1][2] Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1][2] This technical guide provides a comprehensive overview of the this compound diaminopyrimidine compound class, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Inhibition of Cyclin-Dependent Kinases

The primary mechanism of action for the this compound diaminopyrimidine compound class is the potent and selective inhibition of key cell cycle-regulating CDKs. This compound has been shown to effectively inhibit CDK1/cyclin B, CDK2/cyclin E, and CDK4/cyclin D1 with high affinity.[1] By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation of their substrates, thereby halting cell cycle progression.[1]

One of the critical downstream effects of this compound-mediated CDK inhibition is the reduced phosphorylation of the retinoblastoma protein (Rb).[1] Hypophosphorylated Rb remains active and binds to the E2F transcription factor, preventing the transcription of genes required for the G1 to S phase transition.[1] This leads to a cell cycle block at the G1 and G2 phases, ultimately inhibiting tumor cell proliferation.[1][2] Furthermore, this sustained cell cycle arrest has been shown to induce apoptosis, or programmed cell death, in cancer cells.[1][2][3]

Quantitative Data Presentation

The efficacy of the this compound diaminopyrimidine compound class has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Ki (nmol/L) |

| CDK1/cyclin B | 1-3 |

| CDK2/cyclin E | 1-3 |

| CDK4/cyclin D1 | 1-3 |

| Other Kinases | >5,000 |

Data sourced from DePinto et al. (2006).[1]

Table 2: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µmol/L) |

| HCT116 | Colon Carcinoma | ≤ 0.60 |

| Hep G2 | Hepatocellular Carcinoma | 88 (at 48h) |

| H-4-II-E | Rat Hepatoma | 66 (at 24h), 23 (at 48h) |

| Various | Breast, Lung, Prostate, Cervix, Melanoma, B-cell lymphoma, Osteosarcoma | ~0.05 - 0.60 |

Data compiled from DePinto et al. (2006) and Hacioğlu et al. (2020).[1][3]

Table 3: In Vivo Antitumor Activity of this compound in Human Tumor Xenograft Models

| Xenograft Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition |

| HCT116 | Colon Carcinoma | Oral, daily | Significant |

| Various (6) | Multiple | Oral (daily) or IV (once weekly) | Significant |

| MTLn3 | Rat Mammary Tumor | Oral, once weekly | Dose-dependent |

Data sourced from DePinto et al. (2006).[1]

Table 4: Phase I Clinical Trial Data for this compound (NCT00400296)

| Parameter | Finding |

| Tolerable Dose | 155 mg/m² as a 90 or 180 min infusion on Day 1 and Day 8 of a 21-day cycle. |

| Dose-Limiting Toxicities (DLTs) | At 195 mg/m² (90 min infusion): Grade 3 somnolence, confusion, fatigue. At 195 mg/m² (180 min infusion): Grade 3 pruritus. |

| Common Adverse Events | Nausea, fatigue, emesis, headache, hypotension (mostly Grade 1/2). |

| Pharmacodynamics | Exposure-dependent decrease in the ratio of phosphorylated Rb to total Rb in peripheral blood mononuclear cells. |

| Antitumor Activity | Tumor regression in one patient with metastatic squamous cell carcinoma; 8 other patients received ≥ 4 cycles. |

Data from a 2007 ASCO meeting abstract.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used in the characterization of the this compound diaminopyrimidine compound class.

CDK Kinase Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound against specific CDK/cyclin complexes.

Materials:

-

Recombinant human CDK1/cyclin B, CDK2/cyclin E, CDK4/cyclin D1

-

This compound compound

-

ATP, [γ-33P]ATP

-

Substrate (e.g., Histone H1 for CDK1 and CDK2, GST-Rb for CDK4)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the this compound compound in DMSO.

-

In a 96-well plate, combine the kinase, substrate, and this compound (or DMSO for control) in the kinase reaction buffer.

-

Initiate the reaction by adding a mixture of ATP and [γ-33P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 30% acetic acid).

-

Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.

-

Wash the filter plate multiple times with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [γ-33P]ATP.

-

Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value. The Ki value can be determined using the Cheng-Prusoff equation if the Km of ATP is known.

References

- 1. Facebook [cancer.gov]

- 2. In vitro and in vivo activity of this compound: a potent and selective cyclin-dependent kinase inhibitor currently in phase I clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of this compound, a cyclin-dependent kinase inhibitor, on hepatocellular carcinoma cell death - PMC [pmc.ncbi.nlm.nih.gov]

R547: An ATP-Competitive Inhibitor of CDK1, CDK2, and CDK4 - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of R547, a potent, selective, and orally bioavailable diaminopyrimidine compound that functions as an ATP-competitive inhibitor of key cyclin-dependent kinases (CDKs). This compound targets CDK1, CDK2, and CDK4, crucial regulators of cell cycle progression, making it a compound of significant interest in oncology research. This document details its mechanism of action, inhibitory potency, and its effects on cellular processes, and provides detailed protocols for key experimental assays.

Mechanism of Action

This compound is a selective inhibitor of the cyclin-dependent kinase family. CDKs are serine/threonine kinases that form active complexes with their regulatory cyclin partners to govern the progression of the cell cycle. Dysregulation of CDK activity is a common feature in many human cancers, leading to uncontrolled cell proliferation.

This compound exerts its inhibitory effect by competing with ATP for the binding site on the CDK catalytic subunit. The binding of this compound to the ATP-binding pocket prevents the transfer of a phosphate group from ATP to the kinase's protein substrates, thereby blocking their phosphorylation. A key downstream target of the CDK4/Cyclin D1 and CDK2/Cyclin E complexes is the Retinoblastoma protein (Rb). By inhibiting these CDKs, this compound prevents the phosphorylation of Rb. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle. This leads to cell cycle arrest at the G1 and G2 checkpoints, inhibition of tumor cell proliferation, and eventual induction of apoptosis.

An X-ray crystal structure of this compound bound to CDK2 has confirmed its binding mode within the ATP-binding pocket, providing a structural basis for its inhibitory activity.

Quantitative Data: Inhibitory Potency

This compound demonstrates high potency against CDK1, CDK2, and CDK4 in the low nanomolar range. Its selectivity is highlighted by its lack of activity against a broad panel of other kinases at significantly higher concentrations.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase/Cyclin Complex | Kᵢ (nM) |

| CDK4 / Cyclin D1 | 1 |

| CDK1 / Cyclin B | 2 |

| CDK2 / Cyclin E | 3 |

| GSK3α | 46 |

| CDK7 / Cyclin H | 171 |

| GSK3β | 260 |

| Other Kinases (Panel of >120) | >5,000 |

Table 2: Cellular Proliferation Inhibitory Activity of this compound

| Cell Line | Histologic Type | IC₅₀ (µM) |

| HCT116 | Colon Carcinoma | 0.08 |

| Various Tumor Cell Lines | Multiple Types | < 0.60 |

This compound's anti-proliferative activity has been shown to be independent of the cell line's p53 or Rb status and is effective in multidrug-resistant (MDR) cell lines.

Visualizations: Pathways and Mechanisms

Signaling Pathway: Cell Cycle Regulation and this compound Inhibition

Caption: this compound inhibits CDK4/2, preventing Rb phosphorylation and blocking G1/S transition.

Logical Relationship: ATP-Competitive Inhibition

R547: An In-Depth Technical Guide to In Vivo Efficacy in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

R547 is a potent and selective, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK1/cyclin B, CDK2/cyclin E, and CDK4/cyclin D1.[1][2] These kinases are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[1] By inhibiting these CDKs, this compound induces cell cycle arrest at the G1 and G2 phases and promotes apoptosis in tumor cells.[1][3] A key mechanism of action is the reduction of retinoblastoma protein (pRb) phosphorylation, a critical step in cell cycle progression.[1][2] This technical guide provides a comprehensive overview of the in vivo efficacy of this compound in various xenograft models, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Core Efficacy Data in Xenograft Models

This compound has demonstrated significant antitumor activity in a range of human tumor xenograft models and a syngeneic rat model. Efficacy has been observed with both daily oral (p.o.) and once-weekly intravenous (i.v.) administration.[1]

Human Tumor Xenograft Models in Nude Mice

| Cell Line | Tumor Type | Treatment Regimen | Dosage | Tumor Growth Inhibition (TGI) | Reference |

| HCT116 | Colorectal Carcinoma | Oral, daily | Not Specified | Up to 95% | [4] |

| MDA-MB-435 | Melanoma | Not Specified | Not Specified | Data Not Available | [1] |

| A2780 | Ovarian Carcinoma | Not Specified | Not Specified | Data Not Available | [1] |

| RPMI-8226 | Multiple Myeloma | Not Specified | Not Specified | Data Not Available | [1] |

| PC-3 | Prostate Adenocarcinoma | Not Specified | Not Specified | Data Not Available | [1] |

| NCI-H460 | Non-Small Cell Lung Cancer | Not Specified | Not Specified | Data Not Available | [1] |

Syngeneic Orthotopic Rat Model

| Cell Line | Tumor Type | Animal Model | Treatment Regimen | Dosage | Efficacy Metric | Reference |

| MTLn3 | Mammary Adenocarcinoma | Fischer Rats | Oral, daily & i.v., once weekly | Not Specified | Significant Antitumor Activity | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following protocols are based on the available information from published studies.

Human Tumor Xenograft Studies

1. Cell Lines and Culture:

-

Human tumor cell lines (HCT116, MDA-MB-435, A2780, RPMI-8226, PC-3, and NCI-H460) are cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C and 5% CO2.

2. Animal Models:

-

Female athymic nude mice are typically used for the engraftment of human tumor cells.

3. Tumor Implantation:

-

Tumor cells are harvested during their exponential growth phase.

-

A predetermined number of cells (e.g., 5 x 10^6 cells) are resuspended in a suitable medium, often mixed with Matrigel, to enhance tumor establishment.

-

The cell suspension is subcutaneously injected into the flank of the mice.

4. This compound Administration:

-

Oral (p.o.) Administration: this compound is formulated in an appropriate vehicle for daily gavage.

-

Intravenous (i.v.) Administration: this compound is dissolved in a suitable solvent for once-weekly injection via the tail vein.

5. Efficacy Evaluation:

-

Tumor volumes are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.

-

Animal body weights are monitored as an indicator of toxicity.

-

At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).

-

Tumor Growth Inhibition (TGI) is calculated as a percentage relative to the vehicle-treated control group.

Orthotopic Syngeneic Rat Study

1. Cell Line and Culture:

-

The MTLn3 rat mammary adenocarcinoma cell line is used.

2. Animal Model:

-

Female Fischer rats are used as the syngeneic host.

3. Tumor Implantation:

-

MTLn3 cells are implanted into the mammary fat pad to create an orthotopic tumor model.

4. This compound Administration and Efficacy Evaluation:

-

Protocols for drug administration and efficacy assessment are similar to those described for the xenograft models.

Visualizing the Science: Diagrams and Workflows

Signaling Pathway of this compound Action

Caption: this compound inhibits CDK1, 2, and 4, blocking cell cycle progression and inducing apoptosis.

Experimental Workflow for Xenograft Efficacy Studies

Caption: Standard workflow for assessing the in vivo efficacy of this compound in xenograft models.

Conclusion

The preclinical data strongly support the in vivo antitumor activity of this compound across a variety of solid tumor xenograft models. Its efficacy, demonstrated through both oral and intravenous routes of administration, combined with a well-defined mechanism of action targeting key cell cycle regulators, underscores its potential as a therapeutic agent in oncology. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic promise of this compound and other CDK inhibitors. Further investigation is warranted to fully characterize the efficacy of this compound in a broader range of cancer models and to identify predictive biomarkers for patient stratification in clinical trials.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. In vitro and in vivo activity of this compound: a potent and selective cyclin-dependent kinase inhibitor currently in phase I clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclin-dependent protein kinases and cell cycle regulation in biology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

Methodological & Application

Application Notes and Protocols: R547 In Vitro Cell Proliferation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction